Sazetidine A dihydrochloride Sazetidine A dihydrochloride Subtype-selective α4β2 nicotinic acetylcholine receptor ligand (Ki values are 0.26 and 54 nM at α4β2 and α3β4 receptors respectively). May act as a silent desensitizer or as an agonist, depending on subunit stoichiometry (EC50 = 1.1 nM for nAChR-stimulated dopamine release). Exhibits analgesic activity in vivo and significantly reduces nicotine self-administration in an experimental rat model.
Brand Name: Vulcanchem
CAS No.: 1197329-42-2
VCID: VC0004563
InChI: InChI=1S/C15H20N2O2.2ClH/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14;;/h9-11,14,17-18H,1-2,4,6-8,12H2;2*1H/t14-;;/m0../s1
SMILES: C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl.Cl
Molecular Formula: C15H22Cl2N2O2
Molecular Weight: 333.253

Sazetidine A dihydrochloride

CAS No.: 1197329-42-2

Inhibitors

VCID: VC0004563

Molecular Formula: C15H22Cl2N2O2

Molecular Weight: 333.253

Sazetidine A dihydrochloride - 1197329-42-2

CAS No. 1197329-42-2
Product Name Sazetidine A dihydrochloride
Molecular Formula C15H22Cl2N2O2
Molecular Weight 333.253
IUPAC Name 6-[5-[[(2S)-azetidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol;dihydrochloride
Standard InChI InChI=1S/C15H20N2O2.2ClH/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14;;/h9-11,14,17-18H,1-2,4,6-8,12H2;2*1H/t14-;;/m0../s1
Standard InChIKey WRSKKJWUXISFFU-UTLKBRERSA-N
SMILES C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl.Cl
Description Subtype-selective α4β2 nicotinic acetylcholine receptor ligand (Ki values are 0.26 and 54 nM at α4β2 and α3β4 receptors respectively). May act as a silent desensitizer or as an agonist, depending on subunit stoichiometry (EC50 = 1.1 nM for nAChR-stimulated dopamine release). Exhibits analgesic activity in vivo and significantly reduces nicotine self-administration in an experimental rat model.
Synonyms 6-[5-[(2S)-2-Azetidinylmethoxy]-3-pyridinyl]-5-hexyn-1-ol dihydrochloride
PubChem Compound 56972183
Last Modified Nov 11 2021
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